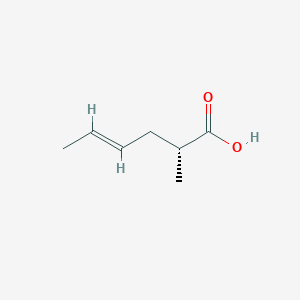

(R,E)-2-methylhex-4-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(E,2R)-2-methylhex-4-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3+/t6-/m1/s1 |

InChI Key |

HFAXNGJLZXRBRG-FCJGRKLLSA-N |

Isomeric SMILES |

C/C=C/C[C@@H](C)C(=O)O |

Canonical SMILES |

CC=CCC(C)C(=O)O |

Origin of Product |

United States |

Significance of the R,e 2 Methylhex 4 Enoic Acid Scaffold in Advanced Organic Synthesis and Biochemistry

The (R,E)-2-methylhex-4-enoic acid scaffold is significant in advanced organic synthesis primarily as a chiral synthon. The presence of both a carboxylic acid functional group and a stereodefined alkene allows for a variety of chemical transformations. Organic chemists utilize such scaffolds to construct complex natural products and pharmaceuticals where precise stereochemistry is crucial for biological activity.

In the realm of biochemistry, while specific research on the biological activity of this compound is not extensively documented in publicly available literature, its structural motifs suggest potential interactions with biological systems. Carboxylic acids of this nature can act as ligands for enzymes and receptors. For instance, structurally related molecules are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects. The methyl branching and unsaturation can influence how the molecule interacts with lipid membranes and hydrophobic pockets of proteins.

The synthesis of this compound itself presents a challenge in stereocontrol, often requiring asymmetric synthesis methodologies to obtain the desired enantiomer with high purity.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | (2R,4E)-2-methylhex-4-enoic acid |

| CAS Number | 93553-73-2 pharmaffiliates.com |

Stereochemical Considerations in R,e 2 Methylhex 4 Enoic Acid Chemistry: Impact on Reactivity and Biological Recognition

Classical Approaches to this compound Synthesis

Classical synthetic methods provide the foundational routes to the carbon skeleton of 2-methylhex-4-enoic acid. While often yielding racemic mixtures, these techniques are crucial for preparing precursors for subsequent resolution or stereoselective transformations.

Grignard Reagent Methodologies for Alkene-Carboxylic Acid Systems

The carboxylation of Grignard reagents is a fundamental method for preparing carboxylic acids. libretexts.orgpressbooks.pub This process involves the reaction of an organomagnesium halide with carbon dioxide, followed by an acidic workup to yield the carboxylic acid. libretexts.orgpressbooks.pubbyjus.com For the synthesis of a molecule like 2-methylhex-4-enoic acid, a suitable Grignard reagent derived from a halo-alkene precursor would be required. The primary limitation of this method is the incompatibility of Grignard reagents with acidic protons, such as those in hydroxyl or other carboxylic acid groups, and some carbonyl functionalities. libretexts.org

A one-pot sequential double 1,6-addition of Grignard reagents to methyl coumalate has been shown to be a regio- and stereoselective method for preparing certain β,γ‐unsaturated carboxylic acids. scilit.com Additionally, the reaction of Grignard reagents with α,β-unsaturated amides and carboxylic acids can lead to Michael adducts. researchgate.net

Hydrolysis-Based Routes from Ester and Nitrile Precursors

The hydrolysis of esters and nitriles offers a common pathway to carboxylic acids. libretexts.orglibretexts.org These reactions can be performed under either acidic or basic conditions. libretexts.orglibretexts.org

Ester Hydrolysis: Esters can be hydrolyzed to their corresponding carboxylic acids and alcohols. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction, often requiring a large excess of water to drive the equilibrium towards the products. libretexts.orgchemguide.co.uk In contrast, alkaline hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.orgchemguide.co.uk The free carboxylic acid is then obtained by acidification. chemguide.co.uk

Nitrile Hydrolysis: Nitriles can also be hydrolyzed to carboxylic acids. libretexts.org Acid hydrolysis typically involves heating the nitrile with a dilute acid, such as hydrochloric acid, to produce the carboxylic acid and an ammonium (B1175870) salt. libretexts.org Alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide, which results in the formation of a carboxylate salt and ammonia. libretexts.org Subsequent acidification is necessary to obtain the final carboxylic acid. libretexts.org

Aldol (B89426) Condensation and Subsequent Dehydration Strategies for Unsaturated Acids

The Aldol condensation is a powerful carbon-carbon bond-forming reaction that can be utilized to synthesize α,β-unsaturated carboxylic acids. numberanalytics.comwikipedia.orgsigmaaldrich.com The reaction involves the condensation of two carbonyl compounds, typically aldehydes or ketones, in the presence of a base or acid catalyst to form a β-hydroxy carbonyl compound. numberanalytics.comwikipedia.org This intermediate often undergoes dehydration to yield an α,β-unsaturated product. numberanalytics.comwikipedia.org For instance, the aldol condensation of butanal with acetaldehyde, followed by dehydration, can be used to form (E)-4-methylhex-2-enoic acid.

The lithium enolates of trimethylsilyl (B98337) esters of unsaturated acids can react with aldehydes and ketones to produce unsaturated β-hydroxy acids. acs.org

Wittig Olefination Protocols for β,γ-Unsaturated Carboxylic Acids

The Wittig reaction is a versatile method for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. nih.gov This reaction can be adapted to produce β,γ-unsaturated carboxylic acids. A chemo-enzymatic approach combining the reduction of a carboxylic acid to an aldehyde by a carboxylic acid reductase (CAR) enzyme, followed by a Wittig reaction, has been demonstrated for the synthesis of α,β-unsaturated esters. beilstein-journals.org This method allows for a two-carbon atom extension. beilstein-journals.org One-pot Wittig reactions in aqueous media have also been developed for the synthesis of α,β-unsaturated carboxylic esters and nitriles. researchgate.net

Knoevenagel Condensation Applications in Analogous Alkenoic Acid Syntheses

The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This reaction is a cornerstone for carbon-carbon bond formation and is instrumental in producing α,β-unsaturated ketones. wikipedia.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the withdrawing groups on the nucleophile, is particularly relevant for the synthesis of unsaturated carboxylic acids as it is often accompanied by decarboxylation. wikipedia.org For example, the reaction of acrolein with malonic acid in pyridine yields trans-2,4-pentadienoic acid. wikipedia.org

Solvent-free Knoevenagel condensation reactions using N-methyl morpholine (B109124) as a catalyst have shown high β,γ-regioselectivity and exclusively E-stereoselectivity for the synthesis of (E)-β,γ-unsaturated acids from aldehydes and malonic acid. tandfonline.com Boric acid has also been explored as an effective catalyst for Knoevenagel condensations. mdpi.com

Asymmetric and Stereoselective Synthesis of this compound and its Stereoisomers

Achieving the specific (R,E) stereochemistry of 2-methylhex-4-enoic acid requires the use of asymmetric synthesis techniques. These methods are designed to control the formation of stereocenters, leading to an enantiomerically enriched product.

Key strategies in asymmetric synthesis include the use of a chiral pool, resolution, chiral auxiliaries, and enantioselective catalysis. ethz.ch Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org

One approach to synthesizing the (R)-α-methyl alkenyl acid involves the methylation of a β,γ-unsaturated acid with an Evans oxazolidinone auxiliary pre-installed. acs.org However, this method can result in modest diastereoselectivity, necessitating the separation of diastereomers. acs.org Camphorsultam is another chiral auxiliary that has been shown to be effective in controlling stereochemistry in reactions like Michael additions and Claisen rearrangements. wikipedia.org

Enzymatic resolution is another powerful tool for obtaining enantiomerically pure compounds. smolecule.comvulcanchem.com This technique utilizes enzymes, such as lipases or esterases, that selectively react with one enantiomer in a racemic mixture. vulcanchem.com For example, a racemic mixture of 5-methylhex-2-enoic acid can be resolved using lipases that selectively hydrolyze the (E)-ester. vulcanchem.com

Asymmetric hydrogenation using chiral catalysts, such as those based on rhodium or ruthenium, is a common method for producing specific enantiomers. smolecule.com This technique is often employed in industrial settings to achieve high enantioselectivity. smolecule.com

A preparative-scale synthesis of (2R, 4E)-2-methyl-4-hexenal, a key intermediate for related complex natural products, has been achieved through the facile separation and mild acidic hydrolysis of diastereomeric amides derived from 2-methyl-4-hexenoic acid and L-2-phenylglycinol. bohrium.com

The synthesis of all four stereoisomers of 3-hydroxy-4-methylhex-4-enoic acid has been accomplished, providing access to various stereoisomers of related compounds. rsc.org

Chiral Auxiliary Approaches for Controlling Absolute Stereochemistry (e.g., Oxazolidinone Derivatives)

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.org This approach is a cornerstone of asymmetric synthesis, allowing for high levels of stereocontrol. For the synthesis of chiral α-substituted carboxylic acids like this compound, oxazolidinone derivatives, famously developed by David A. Evans, are among the most powerful and widely used auxiliaries. researchgate.net

The general strategy involves acylating a chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, with an appropriate acid chloride to form an N-acyl oxazolidinone. rsc.org This intermediate then serves as a substrate for stereoselective reactions. For instance, the formation of a boron enolate from this N-acyl oxazolidinone, followed by an aldol reaction with an aldehyde, allows for the creation of two new stereocenters with a high degree of diastereoselectivity. wikipedia.org

In a specific example relevant to a related structure, (S)-4-benzyl-3-propionyloxazolidin-2-one was used to synthesize (S,E)-3-hydroxy-4-methylhex-4-enoic acid. rsc.org The process begins with the acylation of the oxazolidinone, followed by a stereoselective aldol addition, and finally, the hydrolytic cleavage of the auxiliary to yield the desired chiral acid. rsc.org This final step is crucial as it releases the enantiopure product and allows for the recovery of the valuable chiral auxiliary. wikipedia.orgethz.ch

Other notable chiral auxiliaries used in asymmetric synthesis include pseudoephedrine, as developed by Myers, and chiral oxazolines for diastereoselective alkylation. researchgate.netchemtube3d.com These auxiliaries function by creating a rigid chiral environment that directs the approach of incoming reagents from the less sterically hindered face, thus controlling the formation of the new stereocenter. wikipedia.orgchemtube3d.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

|---|---|---|

| Evans Oxazolidinones | Aldol Additions, Alkylations | Forms a Z-enolate which reacts with electrophiles with high diastereoselectivity. wikipedia.orgresearchgate.net |

| Meyers Chiral Oxazolines | Alkylations | The carboxylic acid is converted to a chiral oxazoline, which directs diastereoselective alkylation. chemtube3d.com |

| Myers Pseudoephedrine | Alkylations | The pseudoephedrine amide enolate is alkylated with high diastereoselectivity. researchgate.net |

| Seebach's Oxazolidinone | Alkylations, Aldol Additions | Used for the diastereoselective synthesis of complex polyketide building blocks. researchgate.net |

Enantioselective Catalysis in this compound Synthesis (e.g., Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation)

Enantioselective catalysis is a powerful and atom-economical method for producing chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal-catalyzed asymmetric hydrogenation is a particularly efficient method for preparing chiral α-substituted carboxylic acids. researchgate.net

This methodology typically involves the hydrogenation of an α,β-unsaturated carboxylic acid precursor using a chiral transition metal complex. Rhodium and ruthenium complexes featuring chiral phosphine (B1218219) ligands are common catalysts. renyi.hugoogle.com For example, catalysts like those derived from the bisphospholane ligand (R,R)-Me-DuPHOS have been successfully used in the asymmetric hydrogenation of cyano-substituted olefins, which are precursors to related chiral acids. google.com A notable aspect of this method is the potential to switch the resulting stereochemistry from the (S) to the (R) enantiomer by simply changing the chirality of the catalyst ligand (e.g., from an (S,S) to an (R,R) ligand). google.commdpi.com

While direct asymmetric hydrogenation of 2-methylhex-4-enoic acid precursors is a viable strategy, the substrate must contain a coordinating group near the double bond to ensure high enantioselectivity. google.com The synthesis of related α-amino acids has been achieved through the asymmetric hydrogenation of (Z)-2-acetamidoarylic acid derivatives using a (2S, 4S)-MOD-BPPM rhodium complex, yielding the (R)-configured amino acid. renyi.hu

Table 2: Catalytic Systems for Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Outcome | Reference |

|---|---|---|---|

| [(R,R)-Me-DuPHOS]Rh(COD)+BF4− | Cyano-substituted olefin ester | Enriched (S)-enantiomer product | google.com |

| [(S,S)-Me-DuPHOS]Rh(COD)+BF4− | Cyano-substituted olefin ester | Enriched (S)-enantiomer product | google.com |

| (2S, 4S)-MOD-BPPM Rhodium Complex | (Z)-2-acetamidoarylic acid | (R)-α-amino acid | renyi.hu |

Diastereoselective Transformations and Control of Multiple Chiral Centers

The synthesis of molecules with multiple stereocenters, such as stereoisomers of this compound, requires precise control over diastereoselectivity. Diastereoselective reactions create a specific stereoisomer from a molecule that already contains a chiral center.

Aldol reactions are a classic example, where a chiral enolate reacts with an aldehyde to form two new contiguous stereocenters. The inherent chirality of the enolate, often secured by a chiral auxiliary like an oxazolidinone, dictates the stereochemical outcome of the reaction. wikipedia.org For instance, the synthesis of a polyketide building block, (2S,4R)-4-methylhex-5-en-2-ol, was achieved through a series of diastereoselective steps, including the use of Seebach's oxazolidinone for a key alkylation. researchgate.net

Another powerful strategy is the [3+2] annulation reaction between an aldehyde and an allylsilane, which has been used to construct the core tetrahydrofuran (B95107) unit in complex natural products. nih.gov The stereochemistry of the final product is controlled by the chirality of both the aldehyde and the allylsilane fragments. Furthermore, the synthesis of complex molecules like amphidinolide E stereoisomers has demonstrated that the careful choice of reagents and reaction conditions can control the configuration of multiple stereocenters throughout a long synthetic sequence. nih.gov

Enzymatic Resolution Techniques for Enantiopure this compound

Enzymatic resolution is a biocatalytic method that exploits the high stereoselectivity of enzymes to separate a racemic mixture into its constituent enantiomers. This technique is often favored for its mild reaction conditions and excellent enantioselectivity. smolecule.com

In this process, an enzyme, such as a lipase (B570770) or an esterase, selectively catalyzes a reaction on only one enantiomer of the racemic substrate. For example, in a racemic mixture of esters of 2-methylhex-4-enoic acid, a lipase could be used to selectively hydrolyze the (R)-ester to the this compound, leaving the (S)-ester unreacted. The resulting acid and unreacted ester can then be separated by standard chemical methods.

Claisen Rearrangement with Stereochemical Control and 1,4-Chirality Transfer

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds via a chemtube3d.comchemtube3d.com-sigmatropic rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. wikipedia.orgpurechemistry.org This reaction is highly valuable for synthesizing structures like this compound due to its high degree of stereocontrol. uchicago.edu

The reaction proceeds through a highly ordered, chair-like six-membered transition state, which allows for the efficient transfer of stereochemistry from the starting material to the product. wikipedia.org The geometry of the double bond in the product is also controlled by the reaction conditions.

Several variations of the Claisen rearrangement are particularly useful.

The Johnson-Claisen rearrangement involves reacting an allylic alcohol with an orthoester (like triethyl orthoacetate) in the presence of a weak acid catalyst. This one-pot process is effective for generating γ,δ-unsaturated esters. wikipedia.orgresearchgate.net

The Ireland-Claisen rearrangement reacts an allylic carboxylate with a strong base to form an enolate, which is then trapped as a silyl (B83357) ketene (B1206846) acetal. This intermediate rearranges at or even below room temperature to give a γ,δ-unsaturated carboxylic acid. wikipedia.org This variant offers excellent control over the stereochemistry at the newly formed chiral center based on the E- or Z-geometry of the intermediate silyl ketene acetal. wikipedia.org

The orthoester Claisen rearrangement has been used as a key step in the synthesis of the (E)-4-methylhex-4-enoic acid side-chain of mycophenolic acid, demonstrating its utility in creating the specific structural motif found in the target molecule. rsc.org

Asymmetric Alkylation and Aldol Addition Strategies for Chiral Carboxylic Acids

Direct asymmetric α-alkylation of carboxylic acid enolates is a challenging but highly desirable transformation for the synthesis of chiral acids like this compound. researchgate.net Success in this area relies on overcoming the difficulty of generating a chiral enolate and controlling its subsequent reaction with an electrophile.

Several strategies have been developed to achieve this:

Chiral Lithium Amide Bases: Enantioselective α-alkylation can be performed by using a chiral, non-nucleophilic base, such as a chiral lithium amide. This base acts as both a deprotonating agent and a chiral controller, inducing asymmetry in the alkylation step. rsc.org

Catalytic Asymmetric Alkylation: Modern methods employ chiral catalysts to achieve asymmetric alkylation. For example, a copper(I) complex with a chiral ligand like (R)-DTBM-SEGPHOS can catalyze the α-alkylation of 2-acylimidazoles (as carboxylic acid surrogates) with various electrophiles, affording high yields and enantioselectivity. researchgate.net

Asymmetric Aldol Additions: As mentioned previously (2.2.1), the Evans asymmetric aldol reaction is a benchmark for creating chiral β-hydroxy carbonyl compounds, which can be precursors to chiral carboxylic acids. wikipedia.org The reaction of a chiral N-acylated oxazolidinone with an aldehyde establishes two contiguous stereocenters with predictable and high diastereoselectivity. wikipedia.org

These methods provide direct access to α-chiral carboxylic acids and their derivatives, representing a powerful set of tools for the synthesis of this compound. acs.org

Synthesis of this compound Derivatives and Key Intermediates

The synthesis of this compound often proceeds through various derivatives and key intermediates that are later converted to the final product. The nature of these intermediates depends on the chosen synthetic strategy.

For instance, syntheses employing asymmetric hydrogenation may start from an unsaturated precursor like ethyl 3-cyano-5-methylhex-3-enoate. google.com The hydrogenation of this intermediate yields the chiral cyano ester, which is then converted to the final carboxylic acid.

In syntheses utilizing the Claisen rearrangement, a common intermediate is an ester derivative, such as ethyl 4-methoxycarbonyl-2-methylhex-4-enoate. bohrium.com This intermediate, formed with high yield via rearrangement, contains the core carbon skeleton and requires subsequent selective hydrolysis to furnish the desired carboxylic acid.

Other strategies may involve building the molecule from smaller chiral fragments. For example, the synthesis of (S)-2-methylhex-5-enoic acid, a regioisomer of the target compound, was achieved by the oxidation of the corresponding chiral alcohol, (S)-2-methylhex-5-en-1-ol. d-nb.info Such standard transformations are crucial final steps in many synthetic routes. The target compound and its derivatives, such as (R,E)-N-((S)-2-Hydroxy-1-phenylethyl)-2-methylhex-4-enamide, are also available as analytical standards, which are essential for verifying the outcome of a synthesis. pharmaffiliates.com

Preparative-Scale Synthesis of (2R,4E)-2-methyl-4-hexenal as a Chiral Building Block

A common and effective strategy for producing enantiomerically pure this compound is to first synthesize the corresponding chiral aldehyde, (2R,4E)-2-methyl-4-hexenal. researchgate.netscielo.br This aldehyde serves as a crucial chiral building block, as the stereocenter established at the second carbon is retained in the final carboxylic acid.

One of the most powerful techniques for this synthesis is the asymmetric organocatalytic Michael addition. sciencevision.org This method involves the conjugate addition of propanal to crotonaldehyde (B89634), catalyzed by a small chiral organic molecule, typically a derivative of the amino acid proline. sciencevision.org Specifically, diarylprolinol silyl ethers have been identified as highly effective catalysts for this transformation. researchgate.net The catalyst reacts with propanal to form a nucleophilic enamine intermediate. This enamine then attacks the crotonaldehyde in a highly face-selective manner, guided by the chiral catalyst, to establish the (R) configuration at the α-carbon. Subsequent hydrolysis releases the catalyst and yields the desired (2R,4E)-2-methyl-4-hexenal with high enantiomeric purity. This organocatalytic approach is a significant method for forming carbon-carbon bonds in an atom-economical way. wikipedia.orgrsc.org

An alternative method for obtaining the chiral aldehyde on a preparative scale involves the use of a chiral auxiliary. This strategy employs the facile separation of diastereomeric amides derived from 2-methyl-4-hexenoic acid and L-2-phenylglycinol, followed by a mild acidic hydrolysis to yield (2R,4E)-2-methyl-4-hexenal.

The table below summarizes key aspects of these synthetic approaches.

| Method | Starting Materials | Catalyst/Reagent | Key Transformation | Product |

| Asymmetric Organocatalysis | Propanal, Crotonaldehyde | Chiral Diarylprolinol Silyl Ether | Asymmetric Michael Addition | (2R,4E)-2-methyl-4-hexenal |

| Chiral Auxiliary | 2-methyl-4-hexenoic acid | L-2-phenylglycinol | Resolution of Diastereomeric Amides | (2R,4E)-2-methyl-4-hexenal |

Once the (2R,4E)-2-methyl-4-hexenal has been synthesized and purified, it is converted to this compound through a simple oxidation step.

Derivatization Strategies for Functional Group Transformation and Analog Generation

The functional groups present in (2R,4E)-2-methyl-4-hexenal (an α,β-unsaturated aldehyde) and this compound (an α,β-unsaturated carboxylic acid) offer versatile points for chemical modification. These derivatizations are crucial for creating analogs to study structure-activity relationships or to develop new molecules with tailored properties.

Transformations of the Aldehyde Group: The α,β-unsaturated aldehyde contains two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). Nucleophilic attack can occur at either position (1,2-addition or 1,4-conjugate addition), depending on the nature of the nucleophile. researchgate.netrsc.org

Oxidation: The most direct derivatization is the oxidation of the aldehyde to the corresponding carboxylic acid, yielding the target molecule, this compound.

Reduction: The aldehyde can be selectively reduced to the primary alcohol, (2R,4E)-2-methyl-4-hexen-1-ol, using mild reducing agents like sodium borohydride.

Aldol and Related Reactions: The aldehyde can act as an electrophile in reactions like the aldol condensation, reacting with enolates or other carbon nucleophiles to form new carbon-carbon bonds and more complex structures. scielo.br

Reductive Amination: A one-pot reaction with an amine and a reducing agent can convert the aldehyde into a variety of primary, secondary, or tertiary amines, introducing nitrogen into the molecular framework. nih.gov

Wittig Olefination: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a new double bond, allowing for chain extension and further functionalization.

Transformations of the Carboxylic Acid Group: The carboxylic acid functional group is readily converted into a range of derivatives.

Esterification: The acid can be reacted with various alcohols in the presence of an acid catalyst or coupling agents to form the corresponding esters. researchgate.netbenthamdirect.com This is often used to modify the compound's volatility and sensory properties. Esterification with a chiral alcohol, such as l-menthol, can also be used as a method for chiral resolution. sciencevision.org

Amide Formation: Using peptide coupling agents (e.g., EDCI) or after conversion to an acid chloride, the carboxylic acid can be coupled with primary or secondary amines to generate amides. wikipedia.orgpnas.org This transformation is fundamental in the synthesis of peptide-like structures.

Reduction: Strong reducing agents, such as lithium aluminum hydride, can reduce the carboxylic acid to the corresponding primary alcohol, (2R,4E)-2-methyl-4-hexen-1-ol.

Advancements in Green Chemistry for this compound Synthesis

The principles of green chemistry, which focus on designing safer and more efficient chemical processes, are increasingly being applied to the synthesis of fine chemicals. These advancements aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Development of Environmentally Benign Synthetic Routes and Solvents

A major focus of green chemistry is the replacement of traditional, often toxic and volatile, organic solvents with more sustainable alternatives. nih.gov

Green Solvents: For organocatalytic reactions like the Michael addition used to prepare the chiral aldehyde intermediate, research has explored greener solvent options. researchgate.net Bio-based solvents such as cyclopentyl methyl ether (CPME) and ethanol/water mixtures have been shown to be viable alternatives to conventional solvents like toluene (B28343) or hexane (B92381), sometimes without compromising yield or enantioselectivity. rsc.orgrsc.org

Solvent-Free Conditions: In some cases, reactions can be run under solvent-free conditions, which dramatically reduces waste. rsc.orgrsc.org This is particularly effective when the starting materials are liquids and can act as their own solvent, leading to higher concentrations and potentially reduced catalyst loading. rsc.org

Biocatalysis: The use of enzymes as catalysts represents a powerful green chemistry tool. annualreviews.org A highly innovative approach for the synthesis of chiral α-substituted carboxylic acids involves a "hydrogen-borrowing" cascade. rsc.org This one-pot system uses two enzymes: an ene-reductase (ER) to asymmetrically reduce the carbon-carbon double bond of the starting α,β-unsaturated aldehyde, and an aldehyde dehydrogenase (Ald-DH) to oxidize the resulting saturated aldehyde to the final carboxylic acid. rsc.org This process is exceptionally atom-efficient and operates in water under mild conditions. rsc.orgresearchgate.net

Optimization of Reaction Conditions for Reduced Waste and Enhanced Atom Economy

Atom economy is a central concept in green chemistry that measures how efficiently reactant atoms are incorporated into the final product.

Catalytic Processes: The use of catalysts is inherently green because they are used in small quantities and can, in principle, be recycled, unlike stoichiometric reagents that are consumed and generate significant waste. rsc.org The organocatalytic and biocatalytic routes described above are prime examples of this principle.

Addition Reactions: The key bond-forming step, the Michael addition, is an addition reaction, which is a highly atom-economical process where all the atoms of the reactants are incorporated into the product. wikipedia.orgresearchgate.net

Telescoped and One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates (a "one-pot" or "telescoped" process) reduces solvent use for workup and purification, minimizes product loss, and saves energy and time. nih.gov The biocatalytic hydrogen-borrowing cascade is an excellent example of a one-pot, two-step transformation. rsc.org Similarly, developing a one-pot sequence of the organocatalytic Michael addition followed by in-situ oxidation would represent a significant green optimization of the chemical route. Multicomponent reactions are particularly valued for their ability to increase atom economy and reduce waste. rsc.org

By embracing these green chemistry advancements, the synthesis of this compound can be performed in a more sustainable, cost-effective, and environmentally responsible manner. d-nb.info

Reaction Mechanisms and Advanced Chemical Transformations of R,e 2 Methylhex 4 Enoic Acid

Electrophilic Addition Reactions of the Alkene Moiety within (R,E)-2-methylhex-4-enoic acid

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. However, the regioselectivity of these additions can be influenced by the presence of the electron-withdrawing carboxylic acid group.

Hydrohalogenation: The addition of hydrogen halides (HX) to α,β-unsaturated acids often proceeds via an anti-Markovnikov addition pattern. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which forms a resonance-stabilized carbocation. The nucleophilic halide then attacks the β-carbon. libretexts.org In the case of this compound, the double bond is in the γ,δ-position relative to the carbonyl group, behaving more like an isolated alkene. Therefore, the addition of HBr would be expected to follow Markovnikov's rule, leading to the formation of (R)-5-bromo-2-methylhexanoic acid.

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond of this compound proceeds through a standard mechanism involving the formation of a cyclic bromonium ion intermediate. Subsequent backside attack by a bromide ion results in the formation of a vicinal dihalide, specifically (R)-4,5-dibromo-2-methylhexanoic acid.

| Reaction | Reagent | Product | Mechanism Highlights |

| Hydrobromination | HBr | (R)-5-bromo-2-methylhexanoic acid | Follows Markovnikov's rule due to the isolated nature of the double bond. |

| Bromination | Br₂ | (R)-4,5-dibromo-2-methylhexanoic acid | Proceeds via a cyclic bromonium ion intermediate. |

Nucleophilic Substitution Reactions of the Carboxylic Acid Group and its Derivatives

The carboxylic acid functional group in this compound is a primary site for nucleophilic acyl substitution reactions. These reactions are fundamental for the synthesis of various derivatives.

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol (R'-OH) to form an ester. msu.edu This equilibrium reaction, known as Fischer esterification, involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent dehydration. msu.edu

Amide Formation: The conversion of this compound to an amide requires the activation of the carboxylic acid, typically by converting it to a more reactive acyl chloride. The acyl chloride is then treated with an amine (R'R''NH) to yield the corresponding amide. Direct reaction with an amine is also possible but generally requires high temperatures.

| Derivative | Reagents | General Product | Key Reaction Type |

| Ester | R'-OH, H⁺ catalyst | (R,E)-alkyl 2-methylhex-4-enoate | Fischer Esterification |

| Amide | 1. SOCl₂ 2. R'R''NH | (R,E)-N,N-dialkyl-2-methylhex-4-enamide | Nucleophilic Acyl Substitution |

Oxidation Reactions Leading to Specific Carbonyl Products

The alkene moiety of this compound can be subjected to various oxidation reactions, leading to the formation of different carbonyl-containing products depending on the reagents and reaction conditions.

Ozonolysis: The oxidative cleavage of the double bond by ozone (O₃) is a powerful method for synthesizing smaller carbonyl compounds. wikipedia.org The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. google.com The workup conditions determine the final products. A reductive workup (e.g., with dimethyl sulfide) would yield (R)-2-methyl-4-oxobutanoic acid and acetaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would further oxidize the aldehyde to (R)-2-methyl-4-oxobutanoic acid and acetic acid.

Oxidation with Potassium Permanganate (B83412): The reaction with potassium permanganate (KMnO₄) is highly dependent on the reaction conditions. jove.com

Cold, dilute, alkaline KMnO₄: This leads to syn-dihydroxylation of the double bond, forming (R)-2-methyl-4,5-dihydroxyhexanoic acid. The reaction involves the formation of a cyclic manganate (B1198562) ester intermediate. jove.com

Hot, acidic KMnO₄: Under these harsh conditions, the double bond is cleaved, leading to the formation of (R)-2-methyl-4-oxobutanoic acid and acetic acid. hscprep.com.auchemguide.co.uk

| Oxidizing Agent | Conditions | Major Products |

| Ozone (O₃) | 1. O₃ 2. (CH₃)₂S (reductive workup) | (R)-2-methyl-4-oxobutanoic acid, Acetaldehyde |

| Ozone (O₃) | 1. O₃ 2. H₂O₂ (oxidative workup) | (R)-2-methyl-4-oxobutanoic acid, Acetic acid |

| Potassium Permanganate (KMnO₄) | Cold, dilute, alkaline | (R)-2-methyl-4,5-dihydroxyhexanoic acid |

| Potassium Permanganate (KMnO₄) | Hot, acidic | (R)-2-methyl-4-oxobutanoic acid, Acetic acid |

Reduction Reactions of this compound (e.g., to Saturated Carboxylic Acids or Alcohols)

Both the alkene and the carboxylic acid functionalities of this compound can be reduced using appropriate reagents.

Reduction of the Carboxylic Acid: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.ukchemistrysteps.com This reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced. chemguide.co.uk The double bond in an α,β-unsaturated carboxylic acid is typically not reduced by LiAlH₄. reddit.com In the case of this compound, the double bond is not conjugated with the carbonyl group, and therefore, LiAlH₄ would selectively reduce the carboxylic acid to yield (R,E)-2-methylhex-4-en-1-ol.

Reduction of the Alkene: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. organic-chemistry.org This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C). This reaction would convert this compound to (R)-2-methylhexanoic acid.

Complete Reduction: To reduce both the double bond and the carboxylic acid, a two-step process is generally employed. First, catalytic hydrogenation to saturate the alkene, followed by reduction of the resulting saturated carboxylic acid with LiAlH₄ to yield (R)-2-methylhexan-1-ol.

| Reducing Agent/Method | Functional Group Reduced | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | (R,E)-2-methylhex-4-en-1-ol |

| Catalytic Hydrogenation (H₂/Pd-C) | Alkene | (R)-2-methylhexanoic acid |

| 1. H₂/Pd-C 2. LiAlH₄ | Alkene and Carboxylic Acid | (R)-2-methylhexan-1-ol |

Intramolecular Rearrangement Processes Involving the this compound Scaffold

Unsaturated carboxylic acids can undergo intramolecular cyclization reactions, particularly under acidic conditions, to form lactones (cyclic esters). libretexts.org The propensity for lactonization is dependent on the distance between the carboxyl group and the double bond, which influences the stability of the resulting ring.

For this compound, acid-catalyzed lactonization can be envisioned. Protonation of the double bond would generate a secondary carbocation at the C5 position. Intramolecular nucleophilic attack by the carboxylic acid oxygen onto this carbocation would lead to the formation of a five-membered ring, a γ-lactone. The product would be a substituted γ-valerolactone.

Recent studies have also explored oxidative cyclization of unsaturated carboxylic acids using hypervalent iodine reagents to form furan-2-ones. organic-chemistry.org The mechanism involves the formation of a cyclic iodonium (B1229267) intermediate followed by intramolecular cyclization. organic-chemistry.org

| Reaction Type | Conditions | Potential Product | Key Intermediate |

| Acid-Catalyzed Lactonization | H⁺ catalyst | Substituted γ-valerolactone | Secondary carbocation |

| Oxidative Cyclization | Hypervalent iodine reagent | Substituted furan-2-one | Cyclic iodonium ion |

Detailed Mechanistic Investigations of Novel Synthetic Pathways

The asymmetric synthesis of chiral carboxylic acids is a significant area of research in organic chemistry. rsc.org Novel synthetic pathways to molecules like this compound often involve stereoselective steps to establish the chiral center at the C2 position.

One potential approach is the use of chiral auxiliaries, such as Evans oxazolidinones. The synthesis would involve the acylation of the chiral auxiliary, followed by a stereoselective alkylation. Subsequent hydrolysis of the auxiliary would yield the desired chiral carboxylic acid.

Another modern approach involves catalytic asymmetric synthesis. For instance, transition-metal catalyzed asymmetric hydrogenation of a suitable α,β-unsaturated precursor could establish the chiral center. nih.gov Nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation reactions have also been reported for the stereoselective conversion of terminal alkynes to α-chiral carboxylic acids. nih.gov The mechanism of such reactions is often complex, involving steps like oxidative addition, migratory insertion, and reductive elimination within the coordination sphere of the metal catalyst.

| Synthetic Strategy | Key Step | Mechanistic Feature |

| Chiral Auxiliary-Mediated Synthesis | Stereoselective alkylation | Steric hindrance from the chiral auxiliary directs the approach of the electrophile. |

| Asymmetric Catalysis | Transition-metal catalyzed reaction | The chiral ligand on the metal catalyst creates a chiral environment, leading to the preferential formation of one enantiomer. |

Advanced Analytical Methodologies for R,e 2 Methylhex 4 Enoic Acid Characterization

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the definitive identification and structural analysis of (R,E)-2-methylhex-4-enoic acid, offering detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Advanced 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy allows for the identification and characterization of the different protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants are indicative of the electronic environment and neighboring protons. For this compound, the spectrum would exhibit characteristic signals for the vinyl protons, the allylic protons, the methine proton at the chiral center, and the methyl groups. Advanced techniques like Correlation Spectroscopy (COSY) can be used to establish proton-proton coupling networks, confirming the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift dependent on its hybridization and bonding environment. The spectrum of this compound would show distinct peaks for the carboxylic acid carbon, the two olefinic carbons, the chiral methine carbon, the methylene (B1212753) carbon, and the two methyl carbons. Techniques like Heteronuclear Single Quantum Coherence (HSQC) can be employed to correlate each proton with its directly attached carbon atom, further confirming assignments.

Illustrative ¹H and ¹³C NMR data for this compound are presented in the tables below. Note that exact chemical shifts can vary based on the solvent and concentration.

| Proton Assignment | Illustrative ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 (CH₃) | 1.65 | d | 6.8 |

| H2 (CH) | 5.40-5.55 | m | - |

| H3 (CH) | 5.40-5.55 | m | - |

| H4 (CH₂) | 2.20-2.40 | m | - |

| H5 (CH) | 2.50-2.65 | m | - |

| H6 (CH₃) | 1.15 | d | 7.0 |

| COOH | 12.0 | br s | - |

| Carbon Assignment | Illustrative ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | 17.8 |

| C2 (CH) | 128.5 |

| C3 (CH) | 130.2 |

| C4 (CH₂) | 38.5 |

| C5 (CH) | 41.0 |

| C6 (CH₃) | 17.2 |

| C7 (COOH) | 180.5 |

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of this compound (C₇H₁₂O₂).

In addition to the molecular ion, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized, it breaks apart into smaller, characteristic fragments. The fragmentation pattern is like a fingerprint for the molecule and can be used to deduce its structure. For this compound, common fragmentation pathways would involve the loss of the carboxylic acid group, cleavage adjacent to the double bond, and other characteristic losses.

A table of expected high-resolution mass and major fragmentation ions for this compound is provided below.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₇H₁₃O₂⁺ | 129.0910 | Protonated molecular ion |

| [M-H]⁻ | C₇H₁₁O₂⁻ | 127.0765 | Deprotonated molecular ion |

| [M-CH₃]⁺ | C₆H₉O₂⁺ | 113.0603 | Loss of a methyl group |

| [M-COOH]⁺ | C₆H₁₁⁺ | 83.0855 | Loss of the carboxylic acid group |

| [M-C₂H₅]⁺ | C₅H₇O₂⁺ | 99.0446 | Cleavage at the allylic position |

Chromatographic Separation and Identification Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and enabling its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like carboxylic acids. For chiral molecules such as this compound, chiral HPLC is specifically required to separate the enantiomers and determine the enantiomeric excess (ee). This is crucial as the biological activity of enantiomers can differ significantly.

Chiral stationary phases (CSPs) are used in HPLC columns to achieve enantiomeric separation. These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times. Common CSPs for carboxylic acids include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). phenomenex.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) with an acidic additive, is critical for achieving optimal separation.

An illustrative table of HPLC conditions for the chiral separation of 2-methylhex-4-enoic acid enantiomers is presented below.

| Parameter | Condition |

| Column | Chiral Polysaccharide-based CSP (e.g., Chiralcel® OD-H) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for analyzing this compound in complex biological or environmental samples. researchgate.net

The LC component separates the target analyte from other components in the mixture, and the mass spectrometer provides mass information that aids in its identification and quantification. For short-chain unsaturated carboxylic acids, which can be challenging to retain on standard reversed-phase columns, derivatization may be employed to enhance chromatographic retention and ionization efficiency. nih.gov

Gas Chromatography (GC) for Volatile Derivatives and Quantitative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since carboxylic acids are generally not volatile enough for direct GC analysis, they are typically converted into more volatile derivatives, such as methyl esters (FAMEs - Fatty Acid Methyl Esters), prior to analysis. nih.govnih.gov

The derivatized this compound can then be separated from other volatile components on a GC column. The choice of the column's stationary phase is important for achieving good resolution. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification. GC-MS provides both retention time and mass spectral data, offering a high degree of confidence in compound identification.

An illustrative table of GC-MS conditions for the analysis of the methyl ester of this compound is provided below.

| Parameter | Condition |

| Derivatization Reagent | BF₃ in Methanol |

| Column | DB-WAX or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Oven Temperature Program | 50 °C (hold 2 min), then ramp to 220 °C at 10 °C/min |

| Detector | Mass Spectrometer (Scan range 40-300 m/z) |

Techniques for Chiral Analysis and Enantiomeric Excess Determination

The determination of enantiomeric purity is critical in many scientific disciplines. For this compound, which possesses a chiral center at the C2 position, several sophisticated methods are employed to resolve its enantiomers and determine the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.

For a carboxylic acid like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are often effective. The separation mechanism involves various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the CSP. The choice of mobile phase is crucial; normal-phase (e.g., hexane/isopropanol) or polar organic modes are typically screened to achieve optimal resolution. The success rate for resolving diverse compounds using a systematic screening approach with a defined set of chiral columns and mobile phases can be very high.

Table 1: Illustrative HPLC Screening for this compound Separation

| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol:TFA (90:10:0.1) | 8.5 | 9.8 | 1.85 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol:TFA (95:5:0.1) | 12.1 | 13.5 | 1.60 |

| β-Cyclodextrin | Methanol:Ammonium (B1175870) Acetate Buffer (70:30) | 6.2 | 6.9 | 1.30 |

Note: The data in this table is illustrative and represents typical outcomes for the chiral separation of a small carboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce diastereomeric differentiation. This can be achieved using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs), such as chiral amino alcohols, interact non-covalently with the enantiomers of this compound to form transient diastereomeric complexes. These complexes have distinct chemical environments, resulting in separate signals in the NMR spectrum for each enantiomer. The enantiomeric excess can then be calculated by integrating the corresponding signals. The magnitude of the chemical shift difference (Δδ) is a key parameter in the effectiveness of a CSA.

Alternatively, prochiral solvating agents can be used. These achiral molecules become chiral upon interaction with the chiral analyte, leading to ee-dependent splitting of the host molecule's NMR signals.

Table 2: Example ¹H-NMR Data for Enantiomeric Excess Determination of 2-methylhex-4-enoic acid using a Chiral Solvating Agent

| Analyte Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (R-enantiomer) (ppm) | Chemical Shift (δ) with CSA (S-enantiomer) (ppm) | Chemical Shift Difference (Δδ) (ppm) |

|---|---|---|---|---|

| C2-H | 2.55 (quartet) | 2.61 | 2.65 | 0.04 |

| C2-CH₃ | 1.18 (doublet) | 1.20 | 1.23 | 0.03 |

Note: The data presented is hypothetical, illustrating the principle of signal splitting for ee determination.

Derivatization with a chiral reagent of known absolute configuration converts the enantiomers of this compound into a mixture of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography (e.g., HPLC or GC) or distinguished by NMR spectroscopy.

For example, reacting a racemic mixture of 2-methylhex-4-enoic acid with a chiral alcohol, like (S)-(-)-2,2,2-trifluoro-1-phenylethanol, in the presence of a coupling agent would yield two diastereomeric esters. The absolute configuration of the acid can often be assigned by analyzing the NMR chemical shifts of the resulting diastereomers. Similarly, derivatization with reagents like (S)-anabasine can significantly enhance detectability and enantiomeric separation in LC-MS/MS analysis. This approach is particularly useful for trace-level analysis in biological samples.

Application of Untargeted Metabolomics for Detection of this compound Analogs in Biological Systems

Untargeted metabolomics aims to provide a comprehensive profile of all measurable small molecules in a biological sample. This exploratory approach is ideal for discovering novel metabolites, identifying biomarkers, and understanding metabolic pathways without a preconceived bias. Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the primary platforms used.

In the context of this compound, untargeted metabolomics can be employed to detect its analogs in various biological systems, such as microbial cultures, plant tissues, or animal biofluids. Analogs could include hydroxylated, shortened, or elongated versions of the parent molecule, which may arise from metabolic processes.

The workflow involves extracting metabolites from the biological sample, followed by analysis using high-resolution mass spectrometry. The resulting data consists of thousands of features, each defined by a retention time and a mass-to-charge ratio (m/z). By comparing the metabolic profiles of samples under different conditions (e.g., before and after exposure to a specific stimulus), researchers can identify features that are significantly altered. Putative identification of these features as analogs of this compound can be achieved by searching databases based on accurate mass and by analyzing fragmentation patterns (MS/MS spectra) to look for characteristic structural motifs. This powerful approach provides a snapshot of the metabolic network and can reveal previously unknown metabolic pathways involving the compound of interest.

Theoretical and Computational Studies of R,e 2 Methylhex 4 Enoic Acid

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (R,E)-2-methylhex-4-enoic acid. These calculations, typically employing Density Functional Theory (DFT), provide detailed information about the molecule's three-dimensional shape (conformation) and the distribution of electrons within it (electronic structure).

Electronic structure calculations reveal key properties that govern the molecule's reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Computed Properties of 2-methylhex-4-enoic acid

| Property | Value | Method |

| Molecular Formula | C7H12O2 | - |

| Molecular Weight | 128.17 g/mol | - |

| XLogP3 | 1.6 | Computed |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 3 | Computed |

| Exact Mass | 128.083729621 Da | Computed |

| Topological Polar Surface Area | 37.3 Ų | Computed |

| Heavy Atom Count | 9 | Computed |

| Complexity | 116 | Computed |

This data is based on general computations for 2-methylhex-4-enoic acid available on PubChem and may not be specific to the (R,E) stereoisomer. nih.gov

Computational Modeling and Simulation of Reaction Mechanisms in this compound Synthesis

Computational modeling is a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. This is particularly valuable for understanding and optimizing stereoselective syntheses.

For example, the synthesis of chiral carboxylic acids often involves asymmetric catalysis. Computational models can be used to study the interaction between the substrate, the chiral catalyst, and the reagents at the atomic level. By calculating the activation energies for the formation of different stereoisomers, these models can predict the enantiomeric excess that can be expected from a given reaction, guiding the design of more efficient and selective catalysts.

A relevant example is the photoisomerization of related unsaturated acids. Studies on protonated 4-methylpent-2-enoic acid have shown that irradiation can lead to cis/trans isomerization and cyclization to a protonated lactone. cdnsciencepub.com Computational modeling of such photochemical reactions would involve calculating the energies of the ground and excited states of the molecule to understand the mechanism of photo-initiated intramolecular hydride shifts. cdnsciencepub.com

Docking and Molecular Dynamics Simulations of Enzyme-Ligand Interactions with this compound

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying how this compound interacts with biological macromolecules, such as enzymes. These methods are crucial in fields like drug discovery and enzymology.

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For this compound, docking simulations can identify its potential binding site on an enzyme and estimate the binding affinity. The process involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Molecular Dynamics (MD) simulations provide a dynamic view of the enzyme-ligand complex over time. Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent movements, revealing the stability of the binding and any conformational changes in the enzyme or ligand upon interaction. This can highlight key amino acid residues involved in the binding and provide a more accurate estimation of the binding free energy. While specific docking studies on this compound are not widely published, similar molecules have been the subject of such investigations. For instance, analogues of mycophenolic acid, which contains a 4-methylhex-4-enoic acid moiety, have been studied for their interaction with enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH). nih.gov

Predictive Models for Stereoselectivity in Asymmetric Synthetic Routes to this compound

Developing predictive models for stereoselectivity is a key goal in modern organic synthesis. For a chiral molecule like this compound, achieving high enantiomeric purity is often the most significant challenge in its synthesis. Computational chemistry offers powerful tools to build models that can predict the outcome of stereoselective reactions.

These predictive models are often based on quantitative structure-activity relationship (QSAR) principles or on detailed quantum mechanical calculations of transition state energies. By analyzing a series of related reactions with varying substrates, catalysts, and conditions, a model can be trained to correlate these parameters with the observed stereoselectivity.

For the synthesis of this compound, a predictive model could be developed for a key stereochemistry-determining step, such as an asymmetric alkylation or a chiral auxiliary-controlled reaction. For instance, computational studies have been performed on the asymmetric alkylation of chiral Schiff bases, which are precursors to amino acids. unirioja.es A similar approach could model the transition states leading to the (R) and (S) configurations at the C2 position of 2-methylhex-4-enoic acid, allowing for the in silico screening of different chiral auxiliaries or catalysts to identify those that would favor the desired (R) enantiomer. The "Self-Regeneration of Stereocenters" (SRS) principle is another synthetic strategy where computational modeling can be applied to predict the stereochemical outcome of alkylations of amino and hydroxy acids. ethz.ch

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Stereoselective Synthetic Routes for (R,E)-2-methylhex-4-enoic acid

The precise three-dimensional arrangement of atoms in this compound is critical to its potential biological activity. The development of new, efficient methods for its stereoselective synthesis is a primary goal for future research. While general methods for creating chiral molecules exist, routes specifically tailored to this compound could improve yield, reduce costs, and increase accessibility for further study.

Future research should focus on:

Enzymatic Synthesis: The use of enzymes, such as lipases or esterases, offers a promising green chemistry approach. google.com These biocatalysts can operate with high regio- and stereoselectivity under mild conditions. google.com Research into identifying or engineering enzymes that can selectively produce the (R) configuration at the C2 position and the (E) configuration at the C4 double bond is a key avenue.

Asymmetric Catalysis: Exploring novel chiral catalysts, including metal-based complexes and organocatalysts, could lead to highly efficient synthetic pathways. For instance, methods analogous to the stereoselective synthesis of other complex molecules, which employ key steps like Evans asymmetric alkylation or Sharpless asymmetric epoxidation, could be adapted. researchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature could provide a cost-effective route. A potential strategy could involve starting from a known chiral precursor and applying a series of chemical transformations to construct the target molecule, a method that has been successful for other non-proteinogenic amino acids. renyi.hu

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. google.com | Identifying or engineering a suitable enzyme with high specificity for the substrate. |

| Asymmetric Catalysis | High efficiency and enantiomeric excess, potential for scalability. researchgate.net | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Chiral Pool Synthesis | Cost-effective starting materials, established initial stereochemistry. renyi.hu | Length of synthetic route, potential for loss of stereochemical integrity. |

In-depth Investigation of Undiscovered Biochemical Roles and Molecular Targets of this compound

As a short-chain fatty acid (SCFA), this compound may play a role in various physiological processes, similar to other SCFAs like butyrate, propionate, and acetate. consensus.appmdpi.com These well-studied SCFAs are known to be produced by gut microbiota and are involved in energy metabolism, immune regulation, and gut health. mdpi.comescholarship.orgresearchgate.net However, the specific biochemical functions and molecular targets of this compound remain largely unknown.

Future research should aim to:

Identify Molecular Receptors: Investigate interactions with G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, which are known targets for other SCFAs. bmj.com

Explore Enzyme Inhibition: Determine if the compound acts as an inhibitor for enzymes like histone deacetylases (HDACs), a mechanism shared by other SCFAs that influences gene expression. researchgate.net

Elucidate Metabolic Pathways: Trace the metabolic fate of this compound within cells to understand how it is produced and degraded, and whether it participates in pathways like intestinal gluconeogenesis. bmj.com Research into its potential as a precursor for other bioactive molecules is also warranted. biointerfaceresearch.com

The following table outlines potential molecular targets and the research approaches to investigate them.

| Potential Molecular Target | Research Approach | Potential Biological Significance |

| G-Protein Coupled Receptors (GPCRs) | Ligand binding assays, cell-based signaling assays. bmj.com | Modulation of immune responses and metabolic signaling. |

| Histone Deacetylases (HDACs) | Enzyme inhibition assays, gene expression analysis. researchgate.net | Epigenetic regulation, anti-inflammatory effects. |

| Metabolic Enzymes | Metabolomic profiling, isotope tracing studies. escholarship.orgbmj.com | Influence on cellular energy homeostasis and metabolic pathways. |

Application of Advanced Analytical Techniques for Comprehensive Profiling of this compound in Complex Matrices

To understand the biological relevance of this compound, it is essential to accurately detect and quantify it in complex biological samples such as gut microbiota, blood, and tissues. consensus.app The development and application of advanced analytical methods are crucial for this purpose.

Future analytical research should focus on:

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are powerful techniques for separating and quantifying enantiomers. nih.govaocs.orgchromatographyonline.com Optimizing these methods will be essential to resolve this compound from its (S) enantiomer and other isomers. nih.govpharmaknowledgeforum.com

Mass Spectrometry (MS): Coupling chiral chromatography with high-resolution mass spectrometry (e.g., LC-MS or GC-MS) will enable sensitive and specific detection, even at low concentrations. nih.govelifesciences.org

Untargeted Metabolomics: Employing untargeted metabolomics approaches can help in identifying and quantifying this compound within a broader metabolic context, potentially revealing correlations with other metabolites and physiological states. frontiersin.org

The table below summarizes key analytical techniques and their specific applications.

| Analytical Technique | Specific Application for this compound | Expected Outcome |

| Chiral Gas Chromatography (GC) | Separation of (R) and (S) enantiomers in volatile samples. chromatographyonline.compharmaknowledgeforum.com | Accurate determination of enantiomeric composition. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Resolution of enantiomers for non-volatile derivatives; micropreparative isolation. aocs.orgaocs.org | Quantification and isolation of pure enantiomers for further study. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Sensitive detection and quantification in complex biological fluids. elifesciences.org | Profiling in blood, urine, and cell culture media. |

| Untargeted Metabolomics | Comprehensive analysis within the context of the entire metabolome. frontiersin.org | Identification of metabolic pathways and biomarkers associated with the compound. |

Integration of Computational and Experimental Methodologies for Rational Design of this compound and its Bioactive Derivatives

The integration of computational modeling with experimental validation offers a powerful strategy to accelerate the discovery and optimization of bioactive compounds. mdpi.comnih.gov This approach can be applied to this compound to predict its properties and design novel derivatives with enhanced or specific biological activities.

Future research in this area should involve:

Molecular Docking: In silico screening can predict the binding affinity of this compound and its designed analogs to potential protein targets. biointerfaceresearch.commdpi.comnih.gov

Physicochemical Property Prediction: Computational tools can be used to predict properties like solubility, lipophilicity, and drug-likeness for newly designed derivatives, helping to prioritize which compounds to synthesize. researchgate.nettandfonline.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, a clear SAR can be established. This knowledge is crucial for the rational design of more potent and selective compounds. acs.org

The following table details the integrated computational and experimental workflow.

| Research Step | Computational Method | Experimental Validation |

| Target Identification | N/A | Biochemical and cell-based assays to identify initial biological activity. |

| Binding Mode Prediction | Molecular Docking. mdpi.comnih.gov | X-ray crystallography or NMR spectroscopy of the ligand-protein complex. |

| Derivative Design | In silico modification of the parent structure. | Synthesis of a focused library of derivatives. acs.org |

| Property Prediction | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction software. researchgate.nettandfonline.com | In vitro ADMET assays. |

| Activity Confirmation | N/A | Biological activity testing of synthesized derivatives to establish SAR. |

Q & A

Q. What statistical methods are appropriate for dose-response studies involving this compound?

- Methodological Answer : Fit data to sigmoidal models (Hill equation) using nonlinear regression (GraphPad Prism). Account for clustering in biological replicates via mixed-effects models (R/lme4). Report 95% confidence intervals and effect sizes (Cohen’s d) for transparency .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Refer to SDS guidelines for α,β-unsaturated acids:

Q. How can researchers mitigate bias in structure-activity relationship (SAR) studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.